3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
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Overview
Description
3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a useful research compound. Its molecular formula is C14H16N6OS and its molecular weight is 316.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation of Polymethoxylated Fused Pyridine Ring Systems
A study led by Rostom et al. (2009) focused on the synthesis of various polymethoxylated fused pyridine ring systems, including pyrazolo[4,3‐c]pyridines, to evaluate their antitumor activity. The synthesized compounds demonstrated a broad spectrum of antitumor effects, with specific compounds showing significant effectiveness against different tumor cell lines, including breast cancer and ovarian cancer. The pyrazolo[4,3‐c]pyridine series, in particular, exhibited higher activity compared to other analogues, highlighting its potential in cancer therapy research (Rostom, Hassan, & El-Subbagh, 2009).
Molecular Structure and Theoretical Studies
Gumus et al. (2018) conducted experimental and theoretical studies on a related compound, focusing on its molecular structure and surface properties. The study utilized X-ray diffraction, FT-IR spectroscopy, and DFT calculations to elucidate the compound's structure and electrostatic potential, offering insights into its reactivity and potential applications in materials science (Gumus et al., 2018).
Synthesis and Antiviral Activity of Pyrazolo and Pyrido Triazine Derivatives
Research by Attaby et al. (2006) explored the synthesis and antiviral activity of pyrazolo and pyrido triazine derivatives, highlighting the potential of these compounds in developing new antiviral agents. The study provided valuable data on the compounds' cytotoxicity and effectiveness against specific viruses, contributing to the ongoing search for effective antiviral drugs (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Applications in Green and Near-Infrared Electrochromics
A study by Ming et al. (2015) investigated chalcogenodiazolo[3,4-c]pyridine-based donor–acceptor–donor polymers for their application in green and near-infrared electrochromics. The research demonstrated how these polymers exhibit color changes under different voltages, with potential applications in electronic displays and devices. The structural and optical properties of these materials were thoroughly analyzed, showing their promise in electrochromic technologies (Ming et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound “3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine” primarily targets the parasites causing leishmaniasis and malaria . These parasites, Leishmania strains and Plasmodium strains, are transmitted through the bite of sandflies and mosquitoes, respectively .
Mode of Action
The compound interacts with these parasites at a molecular level, disrupting their normal functions and leading to their death
Biochemical Pathways
The compound affects the biochemical pathways of the parasites, leading to disruption of their normal functions . This includes inhibition of essential enzymes and proteins, disruption of DNA replication, and interference with cellular metabolism .
Result of Action
The result of the action of “this compound” is the death of the parasites causing leishmaniasis and malaria . This leads to a reduction in the symptoms of these diseases and, ultimately, to the recovery of the infected individual .
Biochemical Analysis
Biochemical Properties
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Cellular Effects
Related pyrazole derivatives have been shown to exhibit cytotoxic activity against human breast cancer cell lines . These compounds influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-19-8-11(13(18-19)21-3)12-16-17-14(20(12)2)22-9-10-5-4-6-15-7-10/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZXJVARYECGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.